molecular formula C8H5Cl2NO2S B13154807 5-Chloro-1H-indole-3-sulfonyl chloride

5-Chloro-1H-indole-3-sulfonyl chloride

Cat. No.: B13154807
M. Wt: 250.10 g/mol
InChI Key: POQFPVLKNKMPJW-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO2S. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1H-indole-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the indole ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .

Scientific Research Applications

5-Chloro-1H-indole-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indole-3-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes or alter the function of proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-sulfonyl chloride: Lacks the chlorine atom at the 5-position.

    5-Methyl-1H-indole-3-sulfonyl chloride: Has a methyl group instead of a chlorine atom at the 5-position.

    1H-Indazole-5-sulfonyl chloride: Contains an indazole ring instead of an indole ring.

Uniqueness

The presence of the chlorine atom at the 5-position in 5-Chloro-1H-indole-3-sulfonyl chloride imparts unique chemical properties, such as increased reactivity and potential for selective interactions with biological targets. This makes it a valuable compound in the synthesis of specialized molecules and in various research applications .

Properties

IUPAC Name

5-chloro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQFPVLKNKMPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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